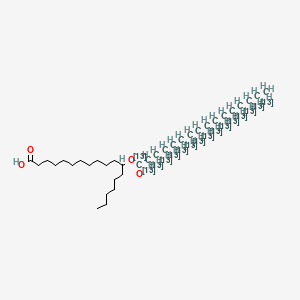

12-Pahsa-13C16

Description

BenchChem offers high-quality 12-Pahsa-13C16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Pahsa-13C16 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H66O4 |

|---|---|

Molecular Weight |

554.8 g/mol |

IUPAC Name |

12-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoyloxyoctadecanoic acid |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1+1,3+1,5+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,20+1,23+1,27+1,31+1,34+1 |

InChI Key |

XXHBLSWAKHZVLN-MSFQUOAZSA-N |

Isomeric SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of 12-PAHSA: A Technical Guide to its Core Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function and mechanisms of 12-palmitic acid-hydroxy stearic acid (12-PAHSA), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). 12-PAHSA and other PAHSA isomers have emerged as critical signaling molecules with potent anti-inflammatory and anti-diabetic properties. This document details their biological activities, summarizes key quantitative data, outlines the signaling pathways they modulate, and provides detailed experimental protocols for their study.

Introduction to 12-PAHSA

12-PAHSA is a specific regioisomer of the PAHSA family, where palmitic acid is esterified to the 12th carbon of a hydroxy stearic acid backbone.[1][2] PAHSAs are among the most abundant FAHFA families in the adipose tissue of glucose-tolerant mice.[1][2] Levels of various PAHSAs, including 12-PAHSA, are dynamically regulated by nutritional status, such as fasting and high-fat diets, and are correlated with insulin sensitivity in humans.[1] Reduced levels of PAHSAs are observed in insulin-resistant individuals, suggesting their potential role in metabolic diseases.

Core Functions of 12-PAHSA and other PAHSAs

The biological activities of PAHSAs are diverse, with significant implications for metabolic and inflammatory diseases.

Anti-Diabetic Effects

PAHSAs play a crucial role in maintaining glucose homeostasis through several mechanisms:

-

Enhanced Insulin Secretion: Certain PAHSA isomers have been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and human islets. This effect is mediated, at least in part, through the activation of G protein-coupled receptor 40 (GPR40).

-

Improved Insulin Sensitivity: Administration of PAHSAs in mouse models of insulin resistance improves glucose tolerance and enhances systemic and hepatic insulin sensitivity.

-

Increased Glucose Uptake: In adipocytes, PAHSAs can potentiate insulin-stimulated glucose uptake by promoting the translocation of the GLUT4 glucose transporter to the plasma membrane. This action is thought to be mediated by G protein-coupled receptor 120 (GPR120).

Anti-inflammatory Properties

PAHSAs exhibit significant anti-inflammatory effects, which are critical to their beneficial metabolic roles:

-

Cytokine and Chemokine Modulation: 12-PAHSA and other isomers can attenuate the production of pro-inflammatory cytokines and chemokines in immune cells, such as macrophages and dendritic cells, following stimulation with lipopolysaccharide (LPS).

-

Immune Cell Regulation: PAHSAs can reduce the activation of inflammatory immune cells. For instance, they have been shown to decrease the maturation of dendritic cells and reduce the infiltration of inflammatory macrophages into adipose tissue in the context of diet-induced obesity.

Quantitative Data Summary

The following tables summarize the quantitative effects of various PAHSA isomers on key biological processes as reported in the literature.

| PAHSA Isomer(s) | Cell/Tissue Type | Effect | Quantitative Change | Citation(s) |

| 5-PAHSA, 9-PAHSA | MIN6 pancreatic β-cells | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | 22%-36% increase | |

| 9-PAHSA, 10-POHSA, 5-OAHSA, 12-OAHSA, 5-SAHSA, 9-SAHSA, 13-SAHSA | Human Islets | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) at high glucose (20 mM) | Statistically significant increase | |

| 12-PAHSA, 9-POHSA | MIN6 pancreatic β-cells and Human Islets | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | No significant effect |

Table 1: Effects of PAHSAs on Insulin Secretion

| PAHSA Isomer(s) | Cell/Tissue Type | Condition | Effect | Quantitative Change | Citation(s) |

| 5-PAHSA, 9-PAHSA, 12-PAHSA, and others | Bone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs) | LPS-stimulated | Attenuation of TNF-α secretion | Statistically significant reduction | |

| 9-PAHSA, 10-POHSA, 5-SAHSA | Bone marrow-derived macrophages (BMDMs) | LPS-stimulated | Attenuation of chemokine (Ccl2, Ccl3, Ccl5) and cytokine (Il-1β, Tnf-α, Il-6) gene expression | Statistically significant decrease | |

| 9-OAHSA | Bone marrow-derived macrophages (BMDMs) | LPS-stimulated | Attenuation of Tnfα, Il6, Ccl2, Ccl3, and Ccl5 gene expression | Statistically significant decrease |

Table 2: Anti-inflammatory Effects of PAHSAs

Signaling Pathways

The biological effects of 12-PAHSA and other PAHSAs are primarily mediated through the activation of G protein-coupled receptors, GPR40 and GPR120.

GPR40 Signaling Pathway

Activation of GPR40 by PAHSAs in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion. This pathway involves the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key trigger for insulin granule exocytosis.

Caption: GPR40 signaling pathway for enhanced insulin secretion.

GPR120 Signaling Pathway

The anti-inflammatory effects of PAHSAs are partly mediated by GPR120. Upon ligand binding, GPR120 can recruit β-arrestin 2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling cascades like NF-κB and JNK.

Caption: GPR120-mediated anti-inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of 12-PAHSA.

Quantification of 12-PAHSA in Biological Samples using LC-MS/MS

This protocol describes the extraction and quantification of PAHSAs from tissues and biofluids.

Materials:

-

Tissue or serum/plasma sample

-

Internal standards (e.g., 13C-labeled PAHSAs)

-

Chloroform, Methanol, PBS

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize tissue samples (e.g., 150 mg) in a mixture of PBS, methanol, and chloroform. For serum/plasma (e.g., 200 µL), add to a similar solvent mixture.

-

Internal Standard Spiking: Add a known amount of internal standard to the chloroform prior to extraction.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase.

-

Drying: Dry the organic phase under a stream of nitrogen.

-

Solid Phase Extraction (SPE): Reconstitute the dried lipid extract and load onto a pre-conditioned SPE cartridge to enrich for FAHFAs. Elute the FAHFA fraction.

-

LC-MS/MS Analysis: Dry the eluate and reconstitute in an appropriate solvent (e.g., methanol). Inject the sample onto an LC-MS/MS system.

-

Chromatography: Use a C18 column for separation of PAHSA isomers.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for detection and quantification of specific parent-daughter ion transitions for each PAHSA isomer and the internal standard.

-

-

Data Analysis: Quantify the amount of each PAHSA isomer by comparing its peak area to that of the internal standard.

Caption: Workflow for LC-MS/MS quantification of PAHSAs.

In Vitro Assessment of Insulin Secretion (Glucose-Stimulated Insulin Secretion - GSIS Assay)

This protocol is for measuring insulin secretion from pancreatic islets in response to glucose and test compounds like 12-PAHSA.

Materials:

-

Isolated pancreatic islets (e.g., human or mouse)

-

Krebs-Ringer Bicarbonate Buffer (KRBH)

-

Glucose solutions (low and high concentrations)

-

12-PAHSA stock solution

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: Culture isolated islets overnight to allow for recovery.

-

Pre-incubation: Pre-incubate islets in KRBH buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.

-

Static Incubation:

-

Transfer groups of islets (e.g., 10-20 islets per replicate) into tubes.

-

Incubate with low glucose KRBH (basal secretion) for a defined period (e.g., 1 hour). Collect the supernatant.

-

Incubate the same islets with high glucose KRBH (e.g., 16.7 mM) with or without 12-PAHSA (at desired concentration) for 1 hour. Collect the supernatant.

-

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Data Analysis: Normalize the insulin secretion to the islet number or DNA content. Compare insulin secretion in the presence of 12-PAHSA to the vehicle control at high glucose.

Measurement of Glucose Uptake in Adipocytes (2-NBDG Assay)

This protocol measures glucose uptake in cultured adipocytes using the fluorescent glucose analog 2-NBDG.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

12-PAHSA

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Culture: Plate and differentiate pre-adipocytes into mature adipocytes in multi-well plates.

-

Serum Starvation: Serum-starve the mature adipocytes for several hours to overnight.

-

Pre-treatment: Pre-treat the cells with 12-PAHSA or vehicle control for a specified duration.

-

Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin for a short period (e.g., 15-30 minutes) to assess insulin sensitization.

-

2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined time (e.g., 30-60 minutes) to allow for uptake.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity in 12-PAHSA-treated cells to control cells.

Assessment of Anti-inflammatory Activity (LPS-stimulated Cytokine Production in Macrophages)

This protocol assesses the ability of 12-PAHSA to suppress the production of pro-inflammatory cytokines in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

12-PAHSA

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6) or reagents for qPCR

Procedure:

-

Cell Seeding: Seed macrophages in multi-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of 12-PAHSA or vehicle for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Sample Collection:

-

For Cytokine Secretion: Collect the cell culture supernatant.

-

For Gene Expression: Lyse the cells and extract RNA.

-

-

Quantification:

-

ELISA: Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits.

-

qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of cytokine genes.

-

-

Data Analysis: Compare the cytokine levels or gene expression in 12-PAHSA-treated cells to the LPS-only control.

Conclusion

12-PAHSA and the broader class of FAHFAs represent a novel area of lipid biology with significant therapeutic potential. Their ability to improve insulin sensitivity, enhance glucose-stimulated insulin secretion, and suppress inflammation positions them as promising candidates for the development of new treatments for type 2 diabetes and other inflammatory metabolic disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and drug discovery efforts in this exciting field.

References

The Emerging Role of FAHFA Lipids in Metabolic Health and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] First identified in 2014, these lipids have garnered significant attention for their therapeutic potential in metabolic and inflammatory diseases.[2][4] This technical guide provides a comprehensive overview of the biological role of FAHFAs, detailing their structure, biosynthesis, metabolism, and signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to FAHFA Lipids

FAHFAs are a unique class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid. To date, hundreds of FAHFA families and their isomers have been identified in mammals, plants, and yeast. The nomenclature of a specific FAHFA indicates the constituent fatty acid and hydroxy fatty acid, as well as the position of the ester linkage on the hydroxy fatty acid chain. For example, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.

Levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), are positively correlated with insulin sensitivity in humans. Conversely, reduced levels of PAHSAs in adipose tissue and serum are observed in insulin-resistant individuals. Administration of specific FAHFAs in animal models has been shown to improve glucose tolerance, stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, and reduce adipose tissue inflammation.

Structure and Diversity of FAHFAs

The structural diversity of FAHFAs is vast, arising from the various combinations of fatty acids and hydroxy fatty acids, the position of the hydroxyl group on the hydroxy fatty acid, and the stereochemistry of the ester linkage. This diversity leads to a wide range of biological activities, with different isomers exhibiting distinct physiological effects.

Table 1: Major FAHFA Families and Their Constituent Fatty Acids

| FAHFA Family | Abbreviation | Acyl Chain (Fatty Acid) | Hydroxy Fatty Acid |

| Palmitic acid esters of hydroxy stearic acid | PAHSA | Palmitic acid (16:0) | Hydroxystearic acid (18:0) |

| Oleic acid esters of hydroxy stearic acid | OAHSA | Oleic acid (18:1) | Hydroxystearic acid (18:0) |

| Palmitoleic acid esters of hydroxy stearic acid | POHSA | Palmitoleic acid (16:1) | Hydroxystearic acid (18:0) |

| Stearic acid esters of hydroxy stearic acid | SAHSA | Stearic acid (18:0) | Hydroxystearic acid (18:0) |

| Docosahexaenoic acid esters of hydroxy linoleic acid | DHAHLA | Docosahexaenoic acid (22:6) | Hydroxylinoleic acid (18:2) |

Biosynthesis, Metabolism, and Storage

The complete biosynthetic pathway of FAHFAs is still under investigation, but it is known that adipose tissue is a major site of their synthesis. The enzyme adipose triglyceride lipase (ATGL) has been identified as playing a key role in their production, particularly under inflammatory conditions. Peroxiredoxin-6 and glutathione peroxidase 4 have also been implicated in FAHFA biosynthesis.

FAHFAs are metabolized by specific hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent tissue factor pathway inhibitor-regulating protein (ADTRP), and carboxyl ester lipase (CEL), which break the ester bond to release the constituent fatty acid and hydroxy fatty acid.

Recent studies have revealed that FAHFAs can be incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs). These FAHFA-TGs serve as a major storage depot for FAHFAs, with their levels being over 100-fold higher than free FAHFAs in adipose tissue. Lipolysis of FAHFA-TGs can then release free FAHFAs, regulating their cellular levels.

Overview of FAHFA biosynthesis, hydrolysis, and storage.

Biological Roles and Signaling Pathways

FAHFAs exert a range of beneficial biological effects, primarily related to glucose homeostasis and inflammation.

Anti-Diabetic Effects

Several FAHFA isomers, particularly 5-PAHSA and 9-PAHSA, have demonstrated potent anti-diabetic properties. Their mechanisms of action include:

-

Enhanced Insulin Secretion: FAHFAs stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This effect is mediated, at least in part, through the activation of G protein-coupled receptor 40 (GPR40).

-

Improved Insulin Sensitivity: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes and improve systemic insulin sensitivity. This action involves the G protein-coupled receptor 120 (GPR120).

-

Stimulation of GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), a gut hormone that enhances insulin secretion, from enteroendocrine cells.

FAHFA signaling in metabolic regulation.

Anti-Inflammatory Effects

FAHFAs exhibit significant anti-inflammatory activity. They can attenuate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages. This anti-inflammatory effect is also mediated through the GPR120 receptor. Furthermore, inflammation itself can induce the production of FAHFAs in adipose tissue, suggesting a potential negative feedback loop to dampen inflammatory responses. The conversion of pro-inflammatory hydroxy fatty acids into less inflammatory FAHFAs may be another mechanism by which they modulate inflammation.

FAHFA signaling in inflammation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on FAHFA lipids.

Table 2: Regulation of FAHFA Levels in a Mouse Model of Enhanced Insulin Sensitivity (AG4OX Mice)

| FAHFA Family Member | Fold Change in Adipose Tissue (AG4OX vs. WT) |

| Cluster of ions including FAHFAs | ≥ 16-fold increase |

| 16 FAHFA family members identified | Elevated in AG4OX mice |

Table 3: Effect of 9-PAHSA Administration on Glucose Homeostasis in Mice

| Parameter | Effect of 9-PAHSA Administration |

| Ambient Glycemia | Lowered |

| Glucose Tolerance | Improved |

| GLP-1 Secretion | Stimulated |

| Insulin Secretion | Stimulated |

Table 4: Correlation of PAHSA Levels with Insulin Sensitivity in Humans

| Parameter | Correlation with PAHSA Levels |

| Insulin Sensitivity | Highly positive correlation |

| Insulin Resistance | Reduced PAHSA levels in adipose tissue and serum |

Experimental Protocols

Accurate quantification of FAHFAs in biological samples is crucial for understanding their physiological roles. The following provides a general workflow and key considerations for FAHFA analysis.

General Workflow for FAHFA Quantification

Workflow for FAHFA analysis.

Detailed Methodologies

Lipid Extraction:

-

A common method is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water to partition lipids from the aqueous phase.

-

It is critical to add an internal standard (e.g., a deuterated FAHFA) at the beginning of the extraction process for accurate quantification.

Solid Phase Extraction (SPE):

-

SPE is used to enrich FAHFAs and remove interfering lipids.

-

A silica-based sorbent is typically used, and FAHFAs are eluted with a solvent of intermediate polarity, such as a mixture of ethyl acetate and hexane.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UPLC) with a C18 column is commonly used to separate different FAHFA isomers. Isocratic elution with a mobile phase of methanol and water containing ammonium acetate is often employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection. Specific precursor-to-product ion transitions are monitored for each FAHFA and the internal standard.

Quantification:

-

A calibration curve is generated using synthetic FAHFA standards of known concentrations.

-

The concentration of endogenous FAHFAs in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

FAHFA lipids have emerged as a promising new class of bioactive lipids with significant potential for the treatment of type 2 diabetes and inflammatory diseases. Their diverse biological activities, coupled with their endogenous nature, make them attractive therapeutic targets.

Future research should focus on:

-

Elucidating the complete biosynthetic and degradative pathways of FAHFAs to identify novel enzymatic targets for therapeutic intervention.

-

Conducting comprehensive structure-activity relationship studies to identify the most potent and selective FAHFA isomers for specific therapeutic applications.

-

Investigating the long-term safety and efficacy of FAHFA administration in preclinical and clinical studies.

-

Developing robust and high-throughput analytical methods to facilitate large-scale clinical studies and diagnostic applications.

A deeper understanding of the biology of FAHFA lipids will undoubtedly pave the way for innovative therapeutic strategies to combat metabolic and inflammatory disorders.

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAHFAs: Biological Functions, Analysis and Synthesis [manu56.magtech.com.cn]

- 3. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 4. fatty-acid-esters-of-hydroxy-fatty-acids-a-potential-treatment-for-obesity-related-diseases - Ask this paper | Bohrium [bohrium.com]

The 12-PAHSA Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of a Novel Endogenous Lipid Mediator in Metabolic and Inflammatory Regulation

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, 12-hydroxystearic acid (12-PAHSA) has emerged as a significant signaling molecule. This technical guide provides a comprehensive overview of the 12-PAHSA signaling pathway, tailored for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further investigation into this promising therapeutic target.

Core Signaling Pathway

12-PAHSA primarily exerts its effects through the G protein-coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). Upon binding, 12-PAHSA activates two principal downstream signaling cascades: a Gαq/11-mediated pathway and a β-arrestin 2-mediated pathway.

Gαq/11-Mediated Signaling

Activation of the Gαq/11 pathway by 12-PAHSA leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), influencing cellular processes such as adipogenesis and insulin sensitivity.[1]

β-Arrestin 2-Mediated Anti-Inflammatory Signaling

Independent of G protein coupling, 12-PAHSA-activated GPR120 recruits β-arrestin 2. This complex internalizes and interacts with transforming growth factor-β-activated kinase 1 (TAK1) binding protein 1 (TAB1), thereby preventing the activation of TAK1.[2] This blockade inhibits downstream pro-inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, resulting in potent anti-inflammatory effects.[1][2]

Quantitative Data

While specific quantitative data for the 12-PAHSA isomer is limited in the current literature, data from closely related and well-studied PAHSA isomers, such as 5-PAHSA and 9-PAHSA, provide valuable insights into the potency and efficacy of this lipid class.

| Parameter | Ligand | Receptor | Assay | Value | Reference |

| EC50 | 9-PAHSA | GPR120 | Glucose Uptake | Concentration-dependent | --INVALID-LINK-- |

| In Vivo Efficacy | 5- & 9-PAHSA | - | Glucose Tolerance | 2mg/kg/day (each) | --INVALID-LINK-- |

| In Vivo Efficacy | 9-PAHSA | - | Glucose Tolerance | 12mg/kg/day | --INVALID-LINK-- |

| GLP-1 Secretion | 5- & 9-PAHSA | - | In vivo | Augmented | --INVALID-LINK-- |

| Insulin Secretion | 5- & 9-PAHSA | - | In vivo & Human Islets | Augmented | --INVALID-LINK-- |

Signaling Pathway and Experimental Workflow Diagrams

Caption: 12-PAHSA Signaling Pathways via GPR120.

Caption: Experimental Workflow for 12-PAHSA Research.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to 12-PAHSA in cells expressing GPR120.

-

Cell Culture: HEK293 or CHO cells stably expressing human GPR120 are cultured in appropriate media.

-

Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove culture medium from the cells and add the dye-loading buffer.

-

Incubate for 45-60 minutes at 37°C.

-

-

Compound Preparation: Prepare a serial dilution of 12-PAHSA in the assay buffer.

-

Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Measure baseline fluorescence, then add the 12-PAHSA dilutions.

-

Continuously record the fluorescence signal to measure the change in intracellular calcium.

-

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the 12-PAHSA concentration to determine the EC50 value.

ERK1/2 Phosphorylation Western Blot

This protocol detects the phosphorylation of ERK1/2 in response to 12-PAHSA stimulation in a relevant cell type, such as RAW 264.7 macrophages.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat cells with various concentrations of 12-PAHSA for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to GPR120 upon stimulation with 12-PAHSA, often using a commercially available system like the PathHunter® assay.

-

Cell Line: Utilize a cell line engineered to co-express GPR120 fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementary fragment.

-

Cell Plating and Stimulation:

-

Plate the cells in a 96-well white-walled plate.

-

Add serial dilutions of 12-PAHSA and incubate for 60-90 minutes at 37°C.

-

-

Detection:

-

Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin 2 recruitment. Plot the signal against the logarithm of the 12-PAHSA concentration to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of 12-PAHSA on glucose metabolism in a mouse model.

-

Animals and Acclimation: Use male C57BL/6J mice and allow them to acclimate for at least one week.

-

12-PAHSA Administration:

-

Prepare a formulation of 12-PAHSA in a suitable vehicle (e.g., corn oil or a solution of PEG400 and Tween 80).

-

Administer 12-PAHSA or vehicle via oral gavage. The dosing regimen can be acute (a single dose) or chronic (daily dosing for a specified period).

-

-

OGTT Procedure:

-

Fast the mice for 6 hours.

-

Measure baseline blood glucose from a tail snip (time 0).

-

Administer a 2 g/kg glucose solution via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the AUC between the 12-PAHSA-treated and vehicle-treated groups.

Conclusion

The 12-PAHSA signaling pathway represents a compelling area of research with significant therapeutic potential for metabolic and inflammatory diseases. By acting through GPR120, this endogenous lipid mediator orchestrates a dual signaling response that improves insulin sensitivity and dampens inflammation. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the nuances of 12-PAHSA biology and accelerate the development of novel therapeutics targeting this pathway. Further investigation is warranted to elucidate the specific quantitative parameters of 12-PAHSA and to fully understand its physiological and pathophysiological roles.

References

The Discovery and Biological Significance of Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs): A Technical Guide

Abstract

Palmitic acid esters of hydroxystearic acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential. First identified in mammalian tissues, these molecules have garnered considerable interest for their anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of PAHSAs, their quantitative distribution, detailed experimental protocols for their study, and the intricate signaling pathways through which they exert their biological effects. This document is intended for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of these unique bioactive lipids.

Introduction

The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), a novel class of endogenous lipids, has opened new avenues in the study of metabolic and inflammatory diseases. Among the various FAHFA families, palmitic acid esters of hydroxystearic acids (PAHSAs) have emerged as particularly promising due to their potent biological activities.[1][2] PAHSAs are comprised of a palmitic acid molecule esterified to a hydroxystearic acid. The position of the ester linkage on the hydroxystearic acid backbone gives rise to a variety of regioisomers, with 5-PAHSA and 9-PAHSA being the most extensively studied.[3][4]

Initial research leading to the discovery of PAHSAs arose from lipidomic analyses of adipose tissue from mice overexpressing the glucose transporter GLUT4 (AG4OX mice). These mice, despite being obese, exhibited enhanced insulin sensitivity, a phenotype that was linked to elevated levels of these novel lipids.[5] Subsequent studies revealed that PAHSA levels are diminished in the serum and adipose tissue of insulin-resistant humans and in mouse models of diabetes. Oral administration of PAHSAs to these mice was shown to improve glucose tolerance and stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1). These findings have positioned PAHSAs as potential therapeutic agents for the management of type 2 diabetes and other metabolic disorders.

This guide will delve into the quantitative aspects of PAHSA biology, provide detailed methodologies for their analysis, and elucidate the signaling pathways they modulate.

Quantitative Data on PAHSAs

The concentration of PAHSAs varies significantly across different tissues and is altered in states of metabolic dysregulation. The following tables summarize key quantitative data from published studies, providing a comparative overview of PAHSA levels and their biological effects.

Table 1: Endogenous Levels of PAHSA Regioisomers in Human and Mouse Tissues

| Tissue | Species | Condition | 5-PAHSA Concentration | 9-PAHSA Concentration | Other PAHSA Isomers | Reference |

| Adipose Tissue (Subcutaneous) | Human | Insulin-Sensitive | Higher Levels | Higher Levels | Present | |

| Adipose Tissue (Subcutaneous) | Human | Insulin-Resistant | Lower Levels | Lower Levels | Present | |

| Serum | Human | Insulin-Sensitive | Higher Levels | Higher Levels | Present | |

| Serum | Human | Insulin-Resistant | Lower Levels | Lower Levels | Present | |

| Adipose Tissue (Perigonadal) | Mouse | Chow-fed | Detectable | Detectable | Multiple isomers present | |

| Adipose Tissue (Perigonadal) | Mouse | High-Fat Diet | Lower Levels | Lower Levels | Multiple isomers present | |

| Serum | Mouse | Chow-fed | ~2-fold higher than HFD | ~2-fold higher than HFD | Multiple isomers present | |

| Serum | Mouse | High-Fat Diet | Lower Levels | Lower Levels | Multiple isomers present | |

| Liver | Mouse | Vehicle-treated | Not detected | Detectable | - | |

| Liver | Mouse | PAHSA-treated | Detectable | 2.5-fold increase | - | |

| Breast Milk | Human | Lean Mothers | Significantly higher | Present | Present | |

| Breast Milk | Human | Obese Mothers | Significantly lower | Present | Present |

Table 2: Effects of Exogenous PAHSA Administration on Metabolic Parameters

| PAHSA Isomer(s) | Animal Model | Dose and Route | Duration | Key Metabolic Effects | Reference |

| 5-PAHSA & 9-PAHSA | Aged, glucose-intolerant chow-fed mice | Single oral dose | Acute | Improved glucose tolerance | |

| 5-PAHSA & 9-PAHSA | High-fat diet-fed mice | Single oral dose | Acute | Improved glucose tolerance | |

| 5-PAHSA & 9-PAHSA | Chow-fed mice | 0.1 mg/d 5-PAHSA & 0.4 mg/d 9-PAHSA (s.c. minipumps) | Chronic (up to 5 months) | Improved insulin sensitivity and glucose tolerance | |

| 9-PAHSA | High-fat diet-fed mice | 12 mg/kg per day | Chronic | Lowered glycemia | |

| 5-PAHSA | db/db mice | 50 mg/kg and 150 mg/kg | 1 month | No improvement in glucose tolerance |

Experimental Protocols

The accurate quantification and biological characterization of PAHSAs rely on robust and validated experimental procedures. This section provides an overview of key methodologies for the extraction, analysis, and biological assessment of these lipids.

Extraction of PAHSAs from Adipose Tissue

The high lipid content of adipose tissue presents a challenge for the efficient extraction of PAHSAs. The following protocol is a modification of established methods for lipid extraction.

Materials:

-

Adipose tissue (~100-150 mg)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standards (e.g., ¹³C-labeled PAHSAs)

-

Dounce homogenizer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

On ice, homogenize the adipose tissue sample in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.

-

Prior to homogenization, add a known amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA) to the chloroform for accurate quantification.

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.

-

Carefully collect the lower organic phase into a new glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for PAHSA Isomer Separation and Quantification

The structural similarity of PAHSA regioisomers necessitates high-resolution analytical techniques for their separation and quantification. Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18)

-

Mobile Phase A: 95:5 water:methanol with 0.1% ammonium hydroxide or formic acid

-

Mobile Phase B: 95:5 isopropanol:methanol with 0.1% ammonium hydroxide or formic acid

-

Gradient: A long isocratic gradient is often required for baseline separation of isomers. Optimization is crucial and may require run times of up to 90 minutes for complex biological samples.

-

Flow Rate: Typically 0.2-0.4 mL/min

-

Column Temperature: 40-50°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ion electrospray ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each PAHSA isomer and the internal standard. For example, for 9-PAHSA, the transition m/z 537.5 -> 283.3 can be used.

-

Collision Energy and other MS parameters: These need to be optimized for each specific instrument and analyte.

Challenges and Considerations:

-

Isomer Separation: Achieving baseline separation of all PAHSA regioisomers is challenging and requires careful optimization of the chromatographic method.

-

Ceramide Contamination: A C16:0 ceramide can co-elute and interfere with the detection of 5-PAHSA as they share major MRM transitions. Careful analysis of MRM transition ratios is necessary to differentiate them.

-

Background Signal: Solid-phase extraction (SPE) cartridges used for sample cleanup can introduce background PAHSA signals. Thorough washing of the SPE cartridges is essential to minimize this interference.

Signaling Pathways of PAHSAs

PAHSAs exert their diverse biological effects by modulating several key signaling pathways. The following sections detail the known mechanisms of action for these lipids, accompanied by visual representations created using the DOT language for Graphviz.

Activation of G-Protein Coupled Receptors (GPCRs)

PAHSAs have been identified as ligands for two key G-protein coupled receptors: GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).

Activation of GPR120 by PAHSAs, particularly 9-PAHSA, is a crucial mechanism for their anti-inflammatory and insulin-sensitizing effects.

Upon binding of 9-PAHSA, GPR120 couples to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the translocation of GLUT4 to the plasma membrane and increased glucose uptake. Additionally, GPR120 activation can lead to the recruitment of β-arrestin-2, which mediates the inhibition of the NF-κB inflammatory pathway, contributing to the anti-inflammatory effects of PAHSAs.

PAHSAs also act as agonists for GPR40, a receptor primarily expressed in pancreatic β-cells and enteroendocrine cells.

Similar to GPR120, GPR40 activation by PAHSAs leads to a Gαq-mediated increase in intracellular calcium. In pancreatic β-cells, this rise in calcium potentiates glucose-stimulated insulin secretion. Pharmacological inhibition of GPR40 has been shown to block the beneficial effects of PAHSAs on glucose tolerance and insulin secretion in both mouse models and human islets.

Regulation of the Mdm2/p53 Pathway

Recent evidence suggests that PAHSAs can protect pancreatic β-cells from stress-induced senescence and apoptosis by modulating the Mdm2/p53 pathway.

PAHSAs have been shown to increase the expression of Mdm2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By promoting the degradation of p53, PAHSAs can inhibit the downstream activation of genes involved in cellular senescence and apoptosis. This protective mechanism is particularly relevant in the context of pancreatic β-cell dysfunction in diabetes, where metabolic stress can lead to increased p53 activity.

Conclusion and Future Directions

The discovery of PAHSAs has unveiled a novel endogenous mechanism for regulating glucose homeostasis and inflammation. The quantitative data clearly demonstrate a correlation between reduced PAHSA levels and insulin resistance, while exogenous administration shows promise in reversing this phenotype. The detailed experimental protocols provided in this guide should facilitate further research into the biology of these fascinating lipids.

The elucidation of the signaling pathways involving GPR120, GPR40, and the Mdm2/p53 axis provides a solid foundation for understanding the molecular mechanisms of PAHSA action. However, many questions remain. The enzymes responsible for the biosynthesis and degradation of specific PAHSA isomers are yet to be fully characterized. A deeper understanding of the structure-activity relationships of different PAHSA isomers will be crucial for the development of potent and selective therapeutic agents. Furthermore, the interplay between PAHSAs, the gut microbiota, and host metabolism is an exciting and rapidly evolving area of research.

References

- 1. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

12-PAHSA and Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant potential in the regulation of metabolic and inflammatory processes.[1] First identified for their anti-diabetic and anti-inflammatory properties, this family of lipids has garnered considerable interest as a potential therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Among the various FAHFA isomers, 12-palmitic acid hydroxy stearic acid (12-PAHSA) is a notable member.[3][4] This technical guide provides an in-depth overview of the current understanding of 12-PAHSA, with a focus on its role in metabolic disease, its mechanisms of action, and the experimental methodologies used to study its effects.

12-PAHSA and its Association with Metabolic Health

Levels of PAHSAs, including 12-PAHSA, are closely correlated with insulin sensitivity. Studies have shown that concentrations of these lipids are reduced in the serum and adipose tissue of insulin-resistant humans and in mouse models of diet-induced obesity. Conversely, higher levels of 12-PAHSA are observed in the adipose tissue of glucose-tolerant mice that overexpress the GLUT4 glucose transporter. Furthermore, fasting has been shown to increase 12-PAHSA levels in certain tissues, suggesting a role in metabolic regulation in response to nutrient availability.

Mechanisms of Action

The biological effects of 12-PAHSA and other PAHSAs are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).

GPR40 Signaling

GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in regulating insulin secretion. Activation of GPR40 by fatty acids, including PAHSAs, leads to the activation of a Gαq/11-coupled signaling cascade. This results in the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion (GSIS).

GPR120 Signaling

GPR120 is expressed in various tissues, including adipose tissue and macrophages, and is involved in mediating the anti-inflammatory and insulin-sensitizing effects of fatty acids. Similar to GPR40, GPR120 activation by ligands such as PAHSAs can stimulate a Gαq/11-mediated pathway, leading to increased intracellular calcium and activation of the ERK1/2 pathway. In adipocytes, this signaling cascade has been shown to enhance insulin-stimulated glucose uptake.

Furthermore, GPR120 activation in macrophages initiates a potent anti-inflammatory response. This is mediated through a β-arrestin 2-dependent pathway. Upon ligand binding, β-arrestin 2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin 2 complex. This complex then interacts with and inhibits the TAK1-binding protein 1 (TAB1), thereby preventing the activation of the downstream pro-inflammatory kinases TAK1, JNK, and IKK. This ultimately leads to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Therapeutic Potential of 12-PAHSA in Metabolic Disease

The multifaceted actions of 12-PAHSA and other PAHSAs highlight their therapeutic potential for metabolic disorders. Administration of PAHSAs in animal models of insulin resistance and obesity has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce adipose tissue inflammation. These beneficial effects are attributed to their ability to stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, enhance glucose uptake into peripheral tissues, and suppress inflammatory pathways.

Quantitative Data on PAHSA Effects

The following tables summarize quantitative data from various studies on the effects of PAHSAs on metabolic parameters. It is important to note that much of the existing research has focused on 5-PAHSA and 9-PAHSA, with less specific data available for 12-PAHSA.

Table 1: In Vivo Effects of PAHSA Administration on Glucose Homeostasis in Mice

| Parameter | Animal Model | PAHSA Isomer(s) & Dose | Outcome | Reference |

| Glucose Tolerance | Aged, glucose-intolerant chow-fed mice | Single oral dose of 5-PAHSA or 9-PAHSA | Improved glucose tolerance | |

| Insulin Sensitivity | Chow-fed and HFD-fed mice | Chronic subcutaneous infusion of 5- and 9-PAHSA | Improved insulin sensitivity and glucose tolerance | |

| Endogenous Glucose Production (EGP) | Chow- and HFD-fed mice | Acute and chronic PAHSA treatment | Enhanced insulin action to suppress EGP | |

| Insulin Secretion | Aged, glucose-intolerant chow-fed mice | Single oral dose of PAHSAs | Augmented glucose-stimulated insulin secretion | |

| GLP-1 Secretion | Aged, glucose-intolerant chow-fed mice | Single oral dose of PAHSAs | Augmented glucose-stimulated GLP-1 secretion |

Table 2: In Vitro Effects of PAHSAs

| Parameter | Cell Type/Tissue | PAHSA Isomer(s) & Concentration | Outcome | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated human islets | 9-PAHSA | Potentiated GSIS | |

| Glucose Uptake | 3T3-L1 adipocytes | PAHSAs | Enhanced insulin-stimulated glucose uptake | |

| GPR40 Activation | CHO cells expressing GPR40 | Various FFAs (C12-C22) | Elevation of intracellular Ca2+ (EC50 in µM range) | |

| Anti-inflammatory effect | Murine macrophages (J774A.1) | Palmitoleic acid (a monounsaturated fatty acid) | Reduced secretion of TNF-α and expression of COX-2 and TLR2 |

Table 3: Receptor Activation by Fatty Acids

| Receptor | Ligands | Downstream Signaling | Key Functions in Metabolic Disease | References |

| GPR40 (FFAR1) | Medium and long-chain FFAs (including PAHSAs) | Gαq/11, PLC, IP3, ↑[Ca2+]i | Potentiation of glucose-stimulated insulin secretion | |

| GPR120 (FFAR4) | Long-chain FFAs (including PAHSAs and ω-3 FAs) | Gαq/11, ↑[Ca2+]i, ERK1/2; β-arrestin 2, ↓NF-κB activation | Insulin sensitization, anti-inflammatory effects |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of 12-PAHSA and other FAHFAs.

Quantification of PAHSAs in Biological Samples using LC-MS/MS

Objective: To extract and quantify the levels of specific PAHSA isomers from tissues or biological fluids.

Methodology:

-

Sample Preparation:

-

Homogenize frozen tissue samples in a Bligh-Dyer solvent mixture (chloroform:methanol:water).

-

For serum or plasma, add the sample directly to the solvent mixture.

-

Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) for accurate quantification.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried lipid extract in a suitable solvent and load it onto an SPE cartridge (e.g., a weak anion exchange column) to enrich for FAHFAs and remove interfering lipids.

-

Wash the cartridge with a non-polar solvent to remove neutral lipids.

-

Elute the FAHFAs using a more polar solvent mixture.

-

-

LC-MS/MS Analysis:

-

Dry the eluted fraction and reconstitute it in a mobile phase-compatible solvent.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a reversed-phase chromatography column to separate the different PAHSA isomers.

-

Perform detection and quantification using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transitions for each PAHSA isomer and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each PAHSA isomer by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of 12-PAHSA administration on glucose clearance in vivo.

Methodology:

-

Animal Preparation:

-

Fast mice for 6-8 hours with free access to water.

-

Administer 12-PAHSA (or vehicle control) via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.

-

-

Baseline Blood Glucose:

-

Obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.

-

-

Glucose Challenge:

-

Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via oral gavage or IP injection.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels at each time point.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for both the 12-PAHSA-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

-

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of 12-PAHSA on insulin-stimulated glucose uptake in adipocytes.

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation into mature adipocytes using a differentiation cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

-

-

Treatment:

-

Serum-starve the differentiated adipocytes for several hours.

-

Pre-incubate the cells with 12-PAHSA or vehicle control for a specified period.

-

-

Insulin Stimulation:

-

Stimulate the cells with a submaximal concentration of insulin to assess insulin sensitivity. Include a basal (no insulin) control.

-

-

Glucose Uptake Measurement:

-

Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog (e.g., 2-NBDG) to the cells for a short incubation period.

-

Wash the cells with ice-cold buffer to stop the uptake.

-

Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).

-

-

Data Analysis:

-

Normalize the glucose uptake to the protein content of each well.

-

Compare the insulin-stimulated glucose uptake in 12-PAHSA-treated cells to that in vehicle-treated cells.

-

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To evaluate the effect of 12-PAHSA on glucose-stimulated insulin secretion.

Methodology:

-

Islet Isolation:

-

Isolate pancreatic islets from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

-

Islet Culture and Treatment:

-

Culture the isolated islets overnight to allow for recovery.

-

Pre-incubate the islets in a low-glucose buffer.

-

Incubate batches of islets with low glucose, high glucose, and high glucose plus 12-PAHSA.

-

-

Supernatant Collection:

-

After the incubation period, collect the supernatant from each condition.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Normalize the secreted insulin to the total insulin content of the islets or to the number of islets.

-

Compare the glucose-stimulated insulin secretion in the presence and absence of 12-PAHSA.

-

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway in Pancreatic β-Cells

Caption: GPR40 signaling cascade in pancreatic β-cells initiated by 12-PAHSA.

GPR120 Anti-Inflammatory Signaling Pathway in Macrophages

Caption: GPR120-mediated anti-inflammatory signaling in macrophages.

Experimental Workflow for PAHSA Quantification

Caption: Workflow for the extraction and quantification of PAHSAs from biological samples.

Conclusion

12-PAHSA and the broader family of FAHFAs represent a promising area of research for the development of novel therapeutics for metabolic diseases. Their endogenous nature and beneficial effects on glucose homeostasis and inflammation make them attractive candidates for drug development. This technical guide has provided a comprehensive overview of the current knowledge surrounding 12-PAHSA, including its mechanisms of action, quantitative effects, and the experimental protocols used for its investigation. Further research is warranted to fully elucidate the therapeutic potential of 12-PAHSA and to translate these findings into clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]

The Anti-Inflammatory Properties of PAHSAs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have emerged as potent regulators of inflammation and metabolism. Their discovery has opened new avenues for therapeutic intervention in a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of PAHSAs, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their function. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction to PAHSAs and Inflammation

PAHSAs are a specific type of fatty acid esters of hydroxy fatty acids (FAHFAs) that have demonstrated significant anti-inflammatory and anti-diabetic properties.[1][2] These endogenous lipids are found in various mammalian tissues and their circulating levels have been correlated with insulin sensitivity.[3][4] Research has shown that specific PAHSA isomers, such as 5-PAHSA and 9-PAHSA, can modulate immune responses and attenuate inflammation in various preclinical models.[5] Their ability to target key inflammatory pathways makes them promising candidates for the development of novel therapeutics for chronic inflammatory diseases such as colitis and type 2 diabetes.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of PAHSAs are mediated through several mechanisms, primarily involving the activation of G-protein coupled receptors (GPCRs) and the modulation of intracellular signaling cascades.

G-Protein Coupled Receptor 120 (GPR120) Activation

A key mechanism through which PAHSAs exert their anti-inflammatory effects is by acting as ligands for GPR120. GPR120 is expressed in various immune cells, including macrophages, and its activation by ligands such as omega-3 fatty acids and PAHSAs leads to the suppression of inflammatory signaling.

Upon binding to GPR120, PAHSAs can initiate a signaling cascade that involves the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex can then interact with and inhibit transforming growth factor-β-activated kinase 1 (TAK1), a critical upstream kinase in the NF-κB and JNK signaling pathways. This inhibition prevents the downstream activation of these pro-inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. PAHSAs have been shown to inhibit the activation of the NF-κB pathway. This inhibition is, in part, mediated by the GPR120-dependent mechanism described above, which prevents the activation of the IκB kinase (IKK) complex. By inhibiting IKK, PAHSAs prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the retention of NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of PAHSAs have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data on the effects of different PAHSA isomers on inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects of 9-PAHSA

| Cell Type | Inflammatory Stimulus | PAHSA Isomer | Concentration | Effect | Reference |

| Human CD4+ T-cells | CCL19 | 9-PAHSA | 10 µM | Reduction in T-cell migration | |

| Human cellular model of immunity (MIMIC® PTE) | LPS (10 ng/mL) | 9-PAHSA | 10 µM | 2-fold reduction in CXCL10 secretion | |

| Human cellular model of immunity (MIMIC® PTE) | LPS (10 ng/mL) | 9-PAHSA | 100 µM | 3.7-fold reduction in CXCL10 secretion | |

| Human cellular model of immunity (MIMIC® PTE) | LPS (10 ng/mL) | 5-PAHSA | 100 µM | 1.8-fold reduction in CXCL10 secretion | |

| RAW 264.7 macrophages | LPS (100 ng/mL) | 9-PAHSA | 2-10 µM | Suppression of IL-1β and IL-6 gene expression | |

| Bone marrow-derived dendritic cells (BMDCs) | LPS | 9-PAHSA | Dose-dependent | Inhibition of CD80, CD86, CD40, and MHCII expression |

Table 2: IC50 Values of 9-PAHSA on Chemokine Receptors

| Receptor | IC50 (µM) | Reference |

| CCR6 | ~10 | |

| CCR7 | ~5 | |

| CXCR4 | ~8 | |

| CXCR5 | ~15 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of PAHSAs.

In Vitro Macrophage Stimulation Assay

This protocol describes the stimulation of bone marrow-derived macrophages (BMDMs) with lipopolysaccharide (LPS) to induce an inflammatory response and assess the effects of PAHSA treatment.

4.1.1. Differentiation of Bone Marrow-Derived Macrophages

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Lyse red blood cells using ACK lysis buffer.

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.

-

On day 7, detach the differentiated BMDMs using a cell scraper.

4.1.2. Macrophage Stimulation and PAHSA Treatment

-

Seed the BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of PAHSAs (e.g., 1, 10, 50 µM) or vehicle (e.g., DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours).

-

Collect the cell culture supernatants for cytokine analysis.

-

Lyse the cells to extract protein or RNA for western blotting or qRT-PCR analysis, respectively.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This in vivo model is used to induce colitis in mice and evaluate the therapeutic potential of PAHSAs.

4.2.1. Induction of Acute Colitis

-

Administer 2-3% (w/v) DSS in the drinking water of mice for 7 consecutive days.

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

4.2.2. PAHSA Treatment

-

Administer PAHSAs (e.g., 10 mg/kg) or vehicle daily via oral gavage, starting from the first day of DSS administration.

4.2.3. Assessment of Colitis Severity

-

At the end of the experiment (e.g., day 8), euthanize the mice and collect the colons.

-

Measure the colon length (a shorter colon indicates more severe inflammation).

-

Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

-

Extract RNA from a colon segment to analyze the expression of pro-inflammatory cytokine genes by qRT-PCR.

Cytokine Measurement by ELISA

This protocol outlines the steps for quantifying cytokine levels in cell culture supernatants or tissue homogenates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards of known cytokine concentrations and the experimental samples (cell culture supernatants or diluted tissue homogenates) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

PAHSAs represent a novel class of endogenous lipids with potent anti-inflammatory properties. Their ability to modulate key inflammatory signaling pathways, such as those mediated by GPR120 and NF-κB, underscores their therapeutic potential for a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of PAHSAs, offering valuable quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This information is intended to serve as a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of these promising bioactive lipids. Further research is warranted to fully elucidate the structure-activity relationships of different PAHSA isomers and to translate these preclinical findings into effective clinical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 4. protocols.io [protocols.io]

- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]

The Role of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Insulin Sensitivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, these lipokines have emerged as critical regulators of glucose homeostasis. This technical guide provides a comprehensive overview of the role of FAHFAs in insulin sensitivity, detailing their signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining detailed experimental protocols for their investigation. Visualized signaling cascades and experimental workflows are provided to facilitate a deeper understanding of their mechanism of action and to aid in the design of future research and drug development initiatives.

Introduction: Discovery and Significance of FAHFAs

FAHFAs were first identified in the adipose tissue of mice overexpressing the glucose transporter GLUT4, a model of enhanced insulin sensitivity. These mice exhibited 16- to 18-fold higher levels of specific FAHFA families, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), compared to wild-type controls[1]. Subsequent research has established a strong correlation between circulating FAHFA levels and insulin sensitivity in both rodents and humans[1][2][3]. Notably, levels of PAHSAs are significantly reduced in the serum and adipose tissue of insulin-resistant individuals, suggesting that a deficiency in these lipids may contribute to the pathophysiology of type 2 diabetes[1]. The administration of synthetic FAHFAs to animal models of obesity and diabetes has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation, highlighting their therapeutic potential.

Quantitative Data on FAHFA Levels and Effects on Insulin Sensitivity

The following tables summarize key quantitative findings from studies investigating the relationship between FAHFAs and insulin sensitivity.

Table 1: FAHFA Levels in Relation to Insulin Sensitivity

| FAHFA Isomer/Family | Species/Population | Tissue/Fluid | Observation | Fold Change/Percentage Change | Reference |

| Total PAHSAs | Human | Serum | Reduced in insulin-resistant vs. insulin-sensitive individuals | ~40% reduction | |

| 5-, 10-, 12/13-PAHSAs | Human | Serum | Reduced in insulin-resistant vs. insulin-sensitive individuals | 40-55% reduction | |

| Total FAHFAs | Human | Serum | Lower in obese vs. non-obese individuals | Median 3.24 vs. 5.22 nmol/L | |

| 9-OAHSA | Human | Serum | Increased after surgery-induced weight loss | Not specified | |

| Total FAHFAs | Human | Serum | Higher in omnivores vs. vegetarians/vegans | Median 12.82 vs. 5.86 nmol/L | |

| Total FAHFAs | Human | Serum | Increased after 1 week of high saturated fatty acid overfeeding | Median 4.31 to 6.96 nmol/L | |

| PAHSAs | AG4OX Mice (insulin-sensitive) | Adipose Tissue | Elevated compared to wild-type mice | 16-18 fold increase |

Table 2: Effects of FAHFA Administration on Glucose Homeostasis in Mice

| FAHFA Isomer | Mouse Model | Parameter | Effect | Quantitative Change | Reference |

| 5- or 9-PAHSA | Aged, chow-fed mice | Glucose Tolerance | Improved | Not specified | |

| 5- or 9-PAHSA | High-fat diet-fed mice | Glucose Tolerance | Improved | Not specified | |

| 9-PAHPA or 9-OAHPA | Obese diabetic mice | Insulin Sensitivity | Improved | Not specified | |

| 9-PAHSA | Mice | Insulin Secretion | Stimulated | Not specified | |

| 9-PAHSA | Mice | GLP-1 Secretion | Stimulated | Not specified |

Signaling Pathways of FAHFA-Mediated Insulin Sensitization

FAHFAs exert their beneficial effects on insulin sensitivity through multiple signaling pathways, primarily involving the G-protein coupled receptor 120 (GPR120) and potentially peroxisome proliferator-activated receptor-γ (PPARγ).

GPR120-Mediated Signaling

GPR120, a receptor for long-chain fatty acids, is highly expressed in adipose tissue and macrophages. FAHFAs, such as 9-PAHSA, act as endogenous ligands for GPR120. Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake. In macrophages, GPR120 signaling mediates potent anti-inflammatory effects, which is crucial as chronic low-grade inflammation is a key driver of insulin resistance. The binding of FAHFAs to GPR120 can initiate a signaling cascade that leads to the potentiation of insulin signaling, including the phosphorylation of Akt, a key downstream effector of the insulin receptor.

Caption: FAHFA signaling through GPR120 enhances insulin-stimulated glucose uptake.

Interaction with PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and a key target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. While direct binding of FAHFAs to PPARγ has not been definitively established, the insulin-sensitizing effects of FAHFAs share similarities with those of PPARγ agonists. PPARγ activation promotes lipid storage in adipose tissue, thereby preventing ectopic lipid accumulation in other tissues like muscle and liver, which is a major cause of insulin resistance. It is plausible that FAHFAs may indirectly modulate PPARγ activity or act downstream of PPARγ signaling to contribute to their beneficial metabolic effects.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of FAHFAs. This section provides detailed methodologies for key experiments.

Quantification of FAHFAs in Biological Samples

Objective: To extract and quantify FAHFA isomers from tissues or biofluids using liquid chromatography-mass spectrometry (LC-MS).

Methodology based on established protocols:

-

Internal Standard Spiking: To the sample (e.g., 200 µL of serum or homogenized tissue), add a known amount of a stable isotope-labeled internal standard, such as 13C4-9-PAHSA, to correct for extraction losses.

-

Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction. For serum, add phosphate-buffered saline (PBS), methanol, and chloroform in a specific ratio (e.g., 1.3 mL PBS, 1.5 mL methanol, 3 mL chloroform). Vortex vigorously and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in a small volume of a non-polar solvent like chloroform or hexane.

-

Apply the reconstituted sample to a pre-conditioned silica SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids like triglycerides and cholesterol esters.

-

Elute the FAHFA fraction with a more polar solvent, such as 100% ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Dry the FAHFA fraction and reconstitute in an appropriate solvent (e.g., methanol) for injection.

-

Separate FAHFA isomers using a C18 reverse-phase column on a UPLC or HPLC system. An isocratic flow with a mobile phase such as methanol:water with ammonium acetate can be used.

-

Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor-product ion transitions for each FAHFA isomer and the internal standard.

-

Caption: Experimental workflow for the quantification of FAHFAs.

In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of FAHFA administration on the ability of mice to clear a glucose load.

Methodology based on standard protocols:

-

Acclimation and Fasting: Acclimate mice to handling. Fast the mice for 6 hours prior to the test. Ensure free access to water.

-

FAHFA Administration (if applicable): Administer the FAHFA compound (e.g., 9-PAHSA) or vehicle control via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.

-